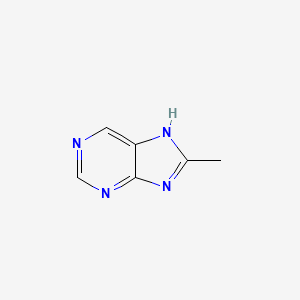

8-Methyl-9H-purine

Description

Context of Purine (B94841) Derivatives in Biological Systems

Purines are heterocyclic aromatic organic compounds composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.orgnumberanalytics.comrsc.org They represent one of the most widespread classes of nitrogen-containing heterocycles in nature. wikipedia.orgbenthamdirect.com While the parent compound, purine itself, has not been found in nature, its derivatives are fundamental to all forms of life. mdpi.com

Purine derivatives are central to a vast array of cellular processes, demonstrating remarkable functional diversity. pharmdguru.comnih.gov

Nucleic Acid Synthesis : The purine bases, adenine (B156593) and guanine (B1146940), are essential building blocks of the nucleic acids DNA and RNA, which carry the genetic blueprint of all living organisms. wikipedia.orgnumberanalytics.combiosyn.comnumberanalytics.com These bases pair with their complementary pyrimidines (thymine or uracil, and cytosine) to form the structure of the double helix and enable the transmission of genetic information. wikipedia.org The synthesis of nucleic acids requires a balanced supply of purine and pyrimidine nucleotides. muni.cznih.govwikipedia.org

Energy Metabolism : Purine nucleotides, most notably adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), are the primary "energy currency" of the cell. numberanalytics.commdpi.comnumberanalytics.com The hydrolysis of the high-energy phosphate (B84403) bonds in ATP releases energy that powers a multitude of cellular functions, including muscle contraction, active transport, and biosynthesis. nih.gov

Signal Transduction : Purines and their derivatives act as critical signaling molecules both inside and outside the cell. numberanalytics.comnih.govfrontiersin.org Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), derived from ATP and GTP respectively, function as ubiquitous second messengers in intracellular signaling cascades, regulating processes like hormone response and neurotransmission. mdpi.com Extracellularly, purines like adenosine and ATP act as neurotransmitters and neuromodulators by binding to specific purinergic receptors, influencing processes such as inflammation, immune responses, and neurotransmission. mdpi.comnih.govfrontiersin.org

The purine ring system is among the most prevalent heterocyclic structures in nature. benthamdirect.commdpi.com This ubiquity and their inherent ability to interact with a wide range of biological targets have led to purines being recognized as a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.govresearchgate.netcapes.gov.brresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets.

The structural features of the purine core allow for the introduction of various substituents at different positions, enabling the creation of large and diverse chemical libraries. nih.govresearchgate.net This chemical tractability, combined with their natural role in numerous biological pathways, makes purine derivatives highly valuable starting points for drug discovery programs. researchgate.netnih.gov Modifications to the purine core have yielded a multitude of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.netresearchgate.net

Beyond their roles in nucleic acids and energy transfer, purine derivatives are essential components of several vital enzyme cofactors. mdpi.comavcr.cz These cofactors assist enzymes in catalyzing a wide variety of metabolic reactions.

Key examples include:

Nicotinamide adenine dinucleotide (NAD) and Flavin adenine dinucleotide (FAD) : These are critical coenzymes in cellular respiration, facilitating oxidation-reduction reactions. mdpi.comnumberanalytics.com

Coenzyme A (CoA) : This cofactor, which contains an adenosine derivative, is central to the metabolism of carbohydrates and fats, including the synthesis and oxidation of fatty acids. avcr.cz

The purine moiety within these cofactors often plays a crucial role in binding to the associated enzyme. avcr.cz Furthermore, purine derivatives themselves can act as direct ligands for a variety of receptors, such as the adenosine receptors, which are important drug targets. mdpi.comontosight.ai

Significance of 8-Methyl-9H-purine as a Research Scaffold

This compound is a specific derivative of the purine family, characterized by a methyl group at the C8 position of the purine ring. lookchem.com This seemingly simple modification imparts unique properties to the molecule, making it a valuable tool and building block in chemical and biological research.

The introduction of a substituent at the C8 position of the purine ring can significantly influence the molecule's conformation and biological activity. avcr.cznih.gov

Conformational Influence : In purine nucleosides, the glycosidic bond between the base and the sugar can adopt either an anti or a syn conformation. Typically, the anti conformation is favored. However, a bulky substituent at the C8 position, such as a methyl group, creates steric hindrance that favors the syn conformation. nih.gov This conformational control is a powerful tool in drug design and in studies of nucleic acid structure, as it can be used to probe the structural requirements of enzyme active sites or to stabilize alternative DNA structures like Z-DNA. nih.govresearchgate.net

Modulation of Biological Activity : Methylation at the 8-position can alter the electronic properties and steric profile of the purine, affecting its ability to interact with biological targets like enzymes or receptors. vulcanchem.comontosight.ai This modification is a common strategy in medicinal chemistry to fine-tune the potency and selectivity of purine-based drug candidates. For example, 8-substituted purines have been investigated as kinase inhibitors and adenosine receptor antagonists. nih.govvulcanchem.comnih.gov

This compound and its close chemical relatives serve as versatile starting materials or intermediates in the synthesis of more complex, biologically active molecules. lookchem.comacs.org Its purine core provides a pre-built scaffold that can be further elaborated through various chemical reactions. researchgate.net

Researchers utilize 8-methylpurine derivatives to create novel compounds for therapeutic applications. For instance, an this compound scaffold was used in the design and synthesis of potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov Similarly, it has been used as a key intermediate in the synthesis of compounds targeting adenosine receptors for potential use in treating neurodegenerative diseases like Parkinson's disease. lookchem.comnih.gov The availability of synthetic routes to various 8-methylpurine derivatives, such as 2,6-dichloro-8-methyl-9H-purine, facilitates the exploration of this chemical space for drug discovery. bldpharm.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 934-33-8 | lookchem.combldpharm.comambeed.com |

| Molecular Formula | C₆H₆N₄ | lookchem.combldpharm.comambeed.com |

| Molecular Weight | 134.14 g/mol | lookchem.combldpharm.comambeed.com |

| Topological Polar Surface Area (TPSA) | 54.46 Ų | ambeed.com |

| Hydrogen Bond Acceptors | 3 | ambeed.com |

| Hydrogen Bond Donors | 1 | ambeed.com |

Table 2: Key Purine Derivatives and Their Biological Roles

| Compound | Class | Primary Biological Role(s) |

| Adenine | Purine Base | Component of DNA, RNA, ATP, NAD, FAD. wikipedia.orgnumberanalytics.com |

| Guanine | Purine Base | Component of DNA, RNA, GTP. wikipedia.orgnumberanalytics.com |

| Adenosine Triphosphate (ATP) | Purine Nucleotide | Main energy currency of the cell, signal molecule. mdpi.comnumberanalytics.com |

| Guanosine Triphosphate (GTP) | Purine Nucleotide | Energy source, signal molecule in G-protein pathways. mdpi.comnumberanalytics.com |

| Cyclic AMP (cAMP) | Purine Nucleotide | Intracellular second messenger. mdpi.com |

| Coenzyme A (CoA) | Purine-containing Cofactor | Metabolism of fatty acids and carbohydrates. avcr.cz |

Historical Context and Evolution of Purine Analogues in Academic Research

The journey into the world of purine analogues is a story of fundamental chemical synthesis evolving into the targeted design of biologically active molecules. The parent compound, purine, was first synthesized by the German chemist Emil Fischer in 1898, a seminal achievement that laid the groundwork for an entire field of organic and medicinal chemistry. wikipedia.org Fischer's initial synthesis started from uric acid, which had been isolated from kidney stones over a century earlier in 1776. wikipedia.org This foundational work opened the door for chemists to explore the vast chemical space of purine derivatives.

Early academic research into purine analogues was significantly propelled by the quest for potential therapeutic agents. A pivotal moment in this evolution was the work on potential purine antagonists. An early example of specific research into 8-alkylpurines can be found in a 1958 publication detailing the synthesis of several 8-methylpurines. acs.org This indicates that academic interest in the C8-substituted purine scaffold has existed for well over half a century.

The development of synthetic methodologies has been central to the evolution of research on purine analogues. Classical methods for creating 8-alkylpurines involved transition-metal-catalyzed cross-coupling reactions of 8-halogenopurines with various alkylating agents like organotin, organozinc, and Grignard reagents. rhhz.net While effective, these methods often required harsh conditions and multiple steps. nih.gov

The academic pursuit of more efficient and versatile synthetic routes has led to significant innovations. In recent years, research has focused on developing one-pot syntheses and microwave-assisted protocols to generate libraries of polysubstituted purine analogues. nih.govrsc.org These modern techniques offer advantages in terms of reaction time, yield, and the ability to create a diverse range of compounds for biological screening. nih.gov For instance, one-pot procedures have been developed to synthesize 6,8,9-polysubstituted purines from diaminopyrimidines. rsc.org Furthermore, direct C-H activation has emerged as a highly atom-economical approach for the alkylation of the purine ring, providing a more direct route to compounds like 8-alkylpurines. rhhz.net

The academic interest in this compound and its analogues is often linked to their potential as modulators of biological processes. The purine scaffold is recognized as a "privileged structure" in medicinal chemistry, and substitutions at the 8-position have been explored for the development of kinase inhibitors and other therapeutic agents. researchgate.net For example, derivatives of 8-arylmethyl-9H-purin-6-amine have been investigated as potent inhibitors of Heat Shock Protein 90 (Hsp90), a target in cancer therapy. nih.gov This demonstrates a clear evolution from fundamental synthesis to the rational design of molecules with specific biological targets.

The table below summarizes key milestones in the historical and synthetic evolution of purine analogues, with a focus on 8-substituted derivatives.

| Year/Era | Key Development | Significance in Academic Research |

| 1898 | First synthesis of the parent purine molecule by Emil Fischer. wikipedia.org | Established the foundational chemistry for the entire class of purine compounds. |

| 1958 | Publication on the synthesis of 8-methylpurines. acs.org | Demonstrates early academic interest in C8-alkylation of the purine core. |

| Late 20th Century | Widespread use of classical cross-coupling reactions for 8-alkylpurine synthesis. rhhz.net | Enabled the synthesis of a variety of 8-substituted purines, though often with limitations. |

| Early 21st Century | Development of one-pot and microwave-assisted synthesis methods. nih.govrsc.org | Provided more efficient, rapid, and diverse routes to novel purine analogues for research. |

| Modern Era | Application of direct C-H activation for purine alkylation. rhhz.net | Represents a highly efficient and atom-economical strategy for synthesizing 8-alkylpurines. |

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQYFLWZKIMYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281731 | |

| Record name | 8-Methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-33-8 | |

| Record name | 8-Methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies of 8 Methyl 9h Purine Analogues

General Synthesis Pathways of 8-Methyl-9H-purine and its Core Structure

The foundational purine (B94841) structure is assembled in living organisms through two primary, highly conserved pathways: de novo synthesis and salvage pathways.

De Novo Purine Biosynthesis Pathways.pixorize.commicrobenotes.com

De novo, meaning "from the beginning," synthesis builds the purine ring from simple precursor molecules. microbenotes.com This process is a multi-step, energy-intensive pathway that occurs in the cytoplasm of cells. The purine ring is constructed on a ribose-5-phosphate (B1218738) scaffold. libretexts.orgwikipedia.org

The de novo synthesis of purines commences with ribose-5-phosphate (R5P), which is activated to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP). pixorize.comyoutube.com The pathway then proceeds through a series of ten enzymatic steps to form the first purine nucleotide, inosine (B1671953) monophosphate (IMP). frontiersin.org IMP serves as a crucial branch point, leading to the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). pixorize.comyoutube.com

Key molecular contributors to the purine ring in this pathway include amino acids such as glycine, glutamine, and aspartate, as well as one-carbon units supplied by tetrahydrofolate. pixorize.comwikipedia.org

Table 1: Key Enzymes in De Novo Purine Biosynthesis

| Step | Enzyme | Function |

|---|---|---|

| R5P to PRPP | Ribose-phosphate diphosphokinase (PRPP synthetase) | Activates ribose-5-phosphate. pixorize.com |

| PRPP to 5-phosphoribosylamine | Glutamine PRPP amidotransferase | The committed step in purine synthesis. microbenotes.com |

| Series of 9 steps | Multifunctional enzymes | Forms the purine precursor, IMP. microbenotes.com |

| IMP to AMP | Adenylosuccinate synthetase and adenylosuccinate lyase | Converts IMP to AMP. |

Purine Salvage Pathways.pixorize.comnih.gov

In contrast to the energy-demanding de novo pathway, the purine salvage pathway recycles purine bases and nucleosides that result from the degradation of RNA and DNA. wikipedia.org This pathway is a more energy-efficient means of maintaining the cellular pool of purine nucleotides. droracle.ai

The key enzymes in this pathway are phosphoribosyltransferases, which attach a salvaged purine base to a PRPP molecule. wikipedia.org There are two main enzymes involved:

Adenine (B156593) phosphoribosyltransferase (APRT): Salvages adenine. libretexts.orgwikipedia.org

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Salvages hypoxanthine (B114508) and guanine (B1146940). wikipedia.orgdroracle.ai

Targeted Synthesis of this compound and its Derivatives

The specific synthesis of this compound and its derivatives involves chemical methods that allow for the precise placement of the methyl group at the C8 position of the purine core.

Methods for Introducing the 8-Methyl Group

Several synthetic strategies have been developed to introduce a methyl group at the C8 position of the purine ring. One common approach involves the lithiation of a protected purine derivative, followed by treatment with an electrophilic methyl source like methyl iodide. uio.nomdpi.com For instance, a silyl-protected adenosine can be treated with a strong base such as lithium diisopropylamide (LDA) to deprotonate the C8 position, which is then quenched with methyl iodide to yield the C8-methylated product. uio.nomdpi.com

Another method is the metal-ion mediated radical reaction. nih.gov This can be achieved using t-butyl hydroperoxide (TBHP) as the methyl source, catalyzed by ferrous ions, particularly in acidic conditions for guanosine and its derivatives. nih.gov Transition-metal catalyzed cross-coupling reactions of 8-halogenopurines with alkylating agents like tetraalkyltin in the presence of a palladium catalyst also serve as a viable route. uio.norhhz.net

Annulation Reactions for Purine Core Formation.thieme-connect.dersc.org

The construction of the purine ring itself is often achieved through annulation reactions, which involve the fusion of a pyrimidine (B1678525) ring with an imidazole (B134444) ring, or vice versa. thieme-connect.de

The Traube synthesis is a classic and widely used method that starts with a substituted pyrimidine-4,5-diamine. thieme-connect.de The imidazole ring is then formed by cyclization with a one-carbon synthon, such as formic acid or diethoxymethyl acetate. thieme-connect.de

Alternatively, the synthesis can begin with a substituted imidazole, to which the pyrimidine ring is then fused. thieme-connect.de More recent methods have explored one-pot syntheses. For example, 8-arylmethyl-9H-purin-6-amines have been synthesized via a microwave-assisted, one-pot reaction of a pyrimidine-4,5,6-triamine (B90907) with a carboxylic acid in the presence of triphenylphosphite. nih.gov Another approach involves the annulation of 5-aminoimidazole-4-carbonitriles with various one-carbon reagents like formic acid, urea, or guanidine (B92328) carbonate to rapidly generate a diversity of C8-substituted purines. researchgate.net

Table 2: Common Reagents in Purine Annulation Reactions

| Starting Material | Annulation Reagent | Resulting Purine Derivative |

|---|---|---|

| Pyrimidine-4,5-diamine | Formic acid | Purine. thieme-connect.de |

| Pyrimidine-4,5,6-triamine | Phenylacetic acid derivative | 8-arylmethyl-9H-purin-6-amine. nih.gov |

| 5-aminoimidazole-4-carbonitrile | Formic acid | 8,9-disubstituted-6,9-dihydro-1H-purin-6-one. researchgate.net |

| 5-aminoimidazole-4-carbonitrile | Urea | 6-amino-8,9-disubstituted-3,9-dihydro-2H-purin-2-one. researchgate.net |

One- and Two-Step Annulation from 5-Aminoimidazole-4-carbonitriles

A versatile strategy for synthesizing a variety of C-8 and N-9 substituted purines involves annulation reactions starting from 5-aminoimidazole-4-carbonitriles. acs.orgnih.gov This approach allows for the construction of the pyrimidine portion of the purine ring in either one or two steps, yielding a range of purine derivatives in moderate to good yields. acs.orgnih.govresearchgate.netresearchgate.net

In a one-step process, 5-aminoimidazole-4-carbonitriles can be reacted with various C1 donor reagents to directly form the purine ring. acs.orgnih.gov For instance, the use of formic acid leads to the formation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. acs.orgnih.govresearchgate.net Other reagents like urea, guanidine carbonate, and phenylisocyanate can also be employed to generate diverse purine structures in a single step. acs.orgnih.gov

Alternatively, a two-step sequence can be utilized. This typically involves an initial reaction with a reagent like formamide (B127407) or hydrazine, followed by a subsequent cyclization step to yield the final purine product. acs.orgnih.gov For example, 8,9-disubstituted-9H-purin-6-amines can be synthesized in two steps using formamide. acs.org This stepwise approach offers flexibility in introducing different functionalities.

| Starting Material | Reagent | Product Type | Steps | Reference |

| 5-Aminoimidazole-4-carbonitriles | Formic Acid | 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones | One | acs.orgnih.gov |

| 5-Aminoimidazole-4-carbonitriles | Urea | 6-amino-8,9-disubstituted-3,9-dihydro-2H-purin-2-ones | One | acs.orgnih.gov |

| 5-Aminoimidazole-4-carbonitriles | Guanidine Carbonate | 8,9-disubstituted-3,9-dihydro-2H-purin-2,6-diamines | One | acs.orgnih.gov |

| 5-Aminoimidazole-4-carbonitriles | Formamide | 8,9-disubstituted-9H-purin-6-amines | Two | acs.orgnih.gov |

Photocatalyst-Free Visible-Light-Enhanced Annulation Approaches

Recent advancements in synthetic methodology have led to the development of photocatalyst-free, visible-light-enhanced strategies for the synthesis of purine analogues. nih.govacs.org These methods are considered green and mild, avoiding the need for external transition metals, oxidants, or bases. nih.govacs.org

One such approach involves the formation of electron donor-acceptor (EDA) complexes that can be activated by visible light. nih.govacs.org For the synthesis of pyrazolo[1,5-a] acs.orgnih.govtriazine-2,4-diamines, a type of purine analogue, in situ generated pyrazolthiourea intermediates react with 1,1,3,3-tetramethylguanidines (TMG) in a formal [4 + 2] annulation. nih.govacs.org This one-pot protocol results in the formation of three new C-N bonds. nih.govacs.org The formation of the photoactive EDA complex between pyrazolthiourea and TMG has been confirmed by UV-vis spectroscopy and 1H NMR experiments. nih.gov This methodology provides an efficient route to purine analogues with potential applications in drug discovery. nih.govacs.org

Modifications at the 6-Position

The 6-position of the purine ring is a common site for modification to influence the biological activity of the molecule. redalyc.org A variety of functional groups can be introduced at this position, often starting from a 6-chloropurine (B14466) intermediate.

Nucleophilic Substitutions of 6-Chloro-9H-purines

6-Chloro-9H-purine and its derivatives are key intermediates for the synthesis of 6-substituted purines. nih.govcdnsciencepub.com The chlorine atom at the 6-position is a good leaving group, making it susceptible to nucleophilic substitution by a wide range of nucleophiles. nih.govkoreascience.kr This allows for the introduction of diverse functionalities at this position.

The reaction is typically carried out by treating the 6-chloropurine derivative with a suitable nucleophilic reagent. cdnsciencepub.com For example, reacting 9-furfuryl-6-chloropurine with various nucleophiles has been used to synthesize a series of 9-furfuryl-6-substituted purines. cdnsciencepub.com Similarly, commercially available 6-chloro-9H-purine derivatives can undergo nucleophilic substitution with reagents like bipiperidine to yield the corresponding 6-substituted products. nih.gov

Introduction of Diverse Functional Groups (e.g., Benzoxy, Ethoxy, Morpholino)

A variety of functional groups can be introduced at the 6-position of the purine ring through nucleophilic substitution of a 6-chloro precursor. This allows for the fine-tuning of the molecule's properties.

Benzoxy Group: The introduction of a benzoxy group can be achieved by reacting a 6-chloropurine with benzyl (B1604629) alcohol.

Ethoxy Group: An ethoxy group can be introduced by reacting a 6-chloropurine with ethanol (B145695) or an ethoxide source. rsc.org For example, 6-ethoxy-9-isopropyl-9H-purine has been synthesized from the corresponding 6-chloro derivative. rsc.org

Morpholino Group: The morpholino group is a common substituent in biologically active purine derivatives. nih.govresearchgate.net It is typically introduced by reacting a 6-chloropurine with morpholine. nih.govresearchgate.net For instance, a series of N-9 substituted 6-morpholino-9H-purine derivatives have been synthesized via a multi-step pathway starting from a 6-chloropurine. researchgate.net

| 6-Chloro-Purine Derivative | Nucleophile | Functional Group Introduced | Reference |

| 9-Furfuryl-6-chloropurine | Various Nucleophiles | Various | cdnsciencepub.com |

| 6-Chloro-9H-purine | Bipiperidine | Bipiperidinyl | nih.gov |

| 6-Chloro-9-isopropyl-9H-purine | Ethanol | Ethoxy | rsc.org |

| 6-Chloropurine | Morpholine | Morpholino | nih.govresearchgate.net |

Modifications at the 9-Position

The N9 position of the purine ring is another critical site for derivatization, with alkylation being a common modification.

Mitsunobu-Type Alkylation at N9

The Mitsunobu reaction is a widely used method for the N9-alkylation of purines. vulcanchem.comscilit.comnih.gov This reaction allows for the formation of a C-N bond between the N9 atom of the purine ring and a primary or secondary alcohol. mdpi.com The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com

One of the key advantages of the Mitsunobu reaction is its high regioselectivity for the N9 position over the N7 position, which is often a challenge in direct alkylation methods. mdpi.com However, a drawback of this method can be the difficulty in removing the triphenylphosphine oxide by-product. uio.no

The Mitsunobu reaction has been successfully employed for the synthesis of a variety of N9-alkylated purines. For instance, it has been used to introduce cycloalkyl groups, such as cyclopentyl, onto the N9 position of purines. mdpi.com It has also been utilized in the synthesis of 9-(2,6-difluorobenzyl)-9H-purine analogs. pharm.or.jp The reaction conditions, such as the choice of solvent and temperature, can be optimized to improve yields and selectivity. mdpi.compharm.or.jp

| Purine Substrate | Alcohol | Reagents | Product | Reference |

| 6-Hydroxypurine | Cycloheptanol | PPh3, DEAD/DIAD | 6-Hydroxy-9-cycloheptyl-9H-purine | vulcanchem.com |

| Purine | Cyclopentanol | PPh3, DEAD/DIAD | 9-Cyclopentyl-9H-purine | mdpi.com |

| 2,6-Dichloropurine (B15474) | 2,6-Difluorobenzyl alcohol | PPh3, DIAD | 2,6-Dichloro-9-(2,6-difluorobenzyl)-9H-purine | pharm.or.jp |

Introduction of Cinnamyl Moieties

The introduction of cinnamyl moieties to the purine ring system, including the this compound scaffold, can be achieved through several synthetic routes. One common method involves the N-alkylation of the purine ring. For instance, the reaction of a suitable purine precursor with cinnamyl bromide in the presence of a base like potassium carbonate can lead to the attachment of the cinnamyl group, typically at the N9 position.

Another approach involves condensation reactions. While specific examples for the direct cinnamylation of this compound are not extensively detailed in the provided search results, the general principles of purine chemistry suggest that condensation of a suitable 8-methylpurine derivative with cinnamaldehyde (B126680) could potentially form a Schiff base intermediate, which could then be reduced to yield the cinnamyl-substituted purine.

Incorporation of Isopropyl, Benzyl, or Cyclopentyl Groups

The incorporation of isopropyl, benzyl, or cyclopentyl groups onto the this compound core is a common strategy to explore the structure-activity relationships of these analogues. These groups are typically introduced at the N9 position of the purine ring through N-alkylation reactions.

Isopropyl Group: The introduction of an isopropyl group at the N9 position of a purine can be achieved by reacting a purine derivative with isopropyl halide in the presence of a base. For example, 9-isopropyl-8-methyl-9H-purine derivatives have been synthesized and studied. rsc.org The presence of an isopropyl group at position 7 has been shown to significantly increase selectivity towards certain biological targets. imtm.cz

Benzyl Group: Benzylation at the N9 position is a frequently employed modification. This is typically accomplished by reacting the purine with benzyl bromide in the presence of a base such as potassium carbonate. vulcanchem.com To ensure regioselectivity for the N9 position over the N7 position, bulky bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be utilized. vulcanchem.com Microwave-assisted synthesis has also been reported for the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines, which can include benzyl derivatives. nih.gov

Cyclopentyl Group: Similar to the other alkyl groups, the cyclopentyl group can be introduced via N-alkylation. The use of cyclopentyl bromide in the presence of a suitable base would be a standard method. The incorporation of a cyclopentyl group at the 9-position of the purine ring has been explored in the development of kinase inhibitors. imtm.cz

| Group | Synthetic Method | Key Reagents |

| Isopropyl | N-Alkylation | Isopropyl halide, Base |

| Benzyl | N-Alkylation | Benzyl bromide, Base (e.g., K2CO3, DBU) |

| Cyclopentyl | N-Alkylation | Cyclopentyl halide, Base |

Halogenation and Amination Strategies

Halogenation and amination are crucial functionalization strategies for the this compound nucleus, providing key intermediates for further derivatization.

Halogenation: Halogen atoms, typically chlorine or bromine, can be introduced at various positions of the purine ring. For instance, 2,6-dichloro-8-methyl-9H-purine can be synthesized by the chlorination of a purine precursor using reagents like phosphorus oxychloride (POCl3). vulcanchem.com Bromination at the C8 position of a guanine derivative has been used as a step in the synthesis of 9-alkyl-8-oxoguanines. mdpi.com Direct halogenation at the C2 and C8 positions can also be achieved through lithiation followed by treatment with an electrophilic halogen source like iodine or 1,3-dibromo-5,5-dimethylhydantoin. mdpi.com

Amination: Amino groups can be introduced onto the purine ring, most commonly at the C2 and C6 positions, through nucleophilic aromatic substitution of a halogenated purine precursor. For example, reacting a 2,6-dichloropurine derivative with an amine can lead to the formation of 2- or 6-aminopurines. nih.gov Buchwald-type amination has also been employed for the introduction of amino groups. google.com

| Reaction | Position(s) | Reagents/Methods |

| Chlorination | C2, C6 | Phosphorus oxychloride (POCl3) |

| Bromination | C8 | N-Bromosuccinimide (NBS) |

| Iodination | C2 | Isopentyl nitrite, CuI, alkali metal iodide, I2 |

| Amination | C2, C6 | Amines (via nucleophilic substitution of halogens), Buchwald amination |

General Chemical Modification Reactions on the Purine Nucleus

The purine ring of this compound is amenable to a wide range of chemical modifications, allowing for the synthesis of a vast array of derivatives. rsc.org

Benzoylation: This reaction typically occurs at the amino groups of the purine ring to provide protection or to modulate biological activity. rsc.org

Alkylation: Besides the N9 position, alkylation can occur at other nitrogen atoms or even at carbon atoms under specific conditions. rsc.org For instance, direct C8-alkylation of 8-H purines has been achieved using tetrahydrofuran (B95107) in the presence of a cobalt catalyst. rhhz.net

Selenylation and Thiolation: These modifications involve the introduction of selenium or sulfur atoms, respectively. Thiolation at the C2 and C6 positions can be accomplished by displacing chlorine atoms with a thiolating agent like sodium thiomethoxide. rsc.orgvulcanchem.com The synthesis of 8-thiolated purine derivatives has also been reported. sigmaaldrich.combldpharm.com

Condensation Reactions: Condensation of purine derivatives with aldehydes or other carbonyl compounds can lead to the formation of new C-C or C-N bonds. vulcanchem.com For example, condensation reactions at the C6 position with amines or alcohols can produce bioactive analogs. vulcanchem.com

Diazotization and Coupling Reactions: Diazotization of an amino group on the purine ring, followed by coupling with various reagents, is a versatile method for introducing a range of functionalities. rsc.org For instance, a Sandmeyer-type reaction can be used to introduce an iodine atom at the C2 position by diazotization of a 2-aminopurine (B61359). clockss.org

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to form carbon-carbon bonds by coupling halopurines with boronic acids. acs.orgresearchgate.net This allows for the introduction of aryl or heteroaryl groups at various positions of the purine ring. vulcanchem.comacs.org

| Reaction Type | Description |

| Benzoylation | Acylation of amino groups with benzoyl chloride. rsc.org |

| Alkylation | Introduction of alkyl groups at N or C atoms. rsc.orgrhhz.net |

| Selenylation | Introduction of a selenium-containing functional group. rsc.org |

| Thiolation | Introduction of a sulfur-containing functional group. rsc.orgvulcanchem.com |

| Condensation | Reaction with carbonyls to form new bonds. vulcanchem.comvulcanchem.com |

| Diazotization | Conversion of an amino group to a diazonium salt for further reaction. rsc.orgclockss.org |

| Coupling | Formation of C-C bonds, often via transition metal catalysis. vulcanchem.comacs.orgresearchgate.net |

Optimization of Synthetic Pathways

The optimization of synthetic pathways for this compound analogues focuses on improving reaction yields, reducing the number of steps, and enhancing regioselectivity.

One key aspect is the control of regioselectivity during N-alkylation. The use of bulky bases can favor substitution at the less sterically hindered N9 position over the N7 position. vulcanchem.com Another strategy involves the use of protecting groups to block certain reactive sites while modifications are carried out at others.

Microwave-assisted synthesis has emerged as a valuable tool to accelerate reactions and improve yields. For example, a one-pot microwave-assisted synthesis of 8-arylmethyl-9H-purin-6-amines has been developed, significantly reducing reaction times compared to traditional methods. nih.gov However, in some cases, microwave-assisted synthesis has resulted in lower yields, indicating that the choice of method depends on the specific transformation. vulcanchem.com

The development of one-pot synthesis protocols is another important optimization strategy. For instance, one-pot procedures for the synthesis of 6,8,9-polysubstituted purines have been reported, which allow for the introduction of structural diversity in a single reaction vessel, overcoming the low yields often associated with multi-step syntheses. rsc.org

Furthermore, the choice of catalyst and reaction conditions is critical. For instance, in Suzuki-Miyaura coupling reactions, the selection of the palladium catalyst, ligand, and solvent system can have a significant impact on the reaction outcome. acs.orgresearchgate.net

Development of Optimized Synthesis Procedures for Specific Derivatives

The synthesis of this compound and its analogs is a cornerstone of medicinal chemistry, providing a scaffold for a diverse array of therapeutic agents. Researchers have developed various synthetic strategies to access these compounds, often focusing on optimizing reaction conditions to improve yields and introduce a wide range of functional groups.

One prominent approach involves the condensation of a substituted pyrimidine with a reagent that provides the C8-methyl group and facilitates the closure of the imidazole ring. A notable example is the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines. nih.govnih.gov This method utilizes microwave-assisted organic synthesis to significantly reduce reaction times. nih.gov For instance, the reaction of pyrimidine-4,5,6-triamine with 2-(benzo[d] nih.govvulcanchem.comdioxol-5-yl)acetic acid in the presence of P(OPh)₃ and pyridine (B92270) under microwave irradiation at 220°C for 15 minutes yielded 8-(benzo[d] nih.govvulcanchem.comdioxol-5-ylmethyl)-9H-purin-6-amine in an impressive 87% isolated yield. nih.gov

Further optimization of this microwave-assisted protocol has been explored to enhance yields. nih.gov By adjusting the molar ratios of reactants, solvent volume, and reaction time, the yield for the synthesis of a specific 8-purine derivative was increased from an initial 2% to 74%. nih.gov The optimal conditions were found to be a 1:1 molar ratio of the pyrimidine derivative and the carboxylic acid in 1.5 mL of solvent, irradiated at 220°C for 75 minutes. nih.gov

Another key strategy for derivatization is the modification of a pre-existing this compound core. Halogenation of the purine ring, for example, provides a versatile handle for subsequent cross-coupling reactions. vulcanchem.com The synthesis of 2,6-dichloro-8-methyl-9H-purine hydrochloride is a prime example. vulcanchem.com A common method involves the methylation of 2,6-dichloropurine at the C8 position, followed by sequential chlorination at the C2 and C6 positions using phosphorus oxychloride (POCl₃). vulcanchem.com This multi-step process can achieve an 87% yield under optimized conditions. vulcanchem.com

The resulting halogenated purines serve as valuable intermediates. For instance, the chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various amine or alcohol groups. vulcanchem.com Additionally, the C8 position can be functionalized through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, enabling the introduction of aryl or heteroaryl groups and thus expanding the structural diversity of the this compound analogs. vulcanchem.com

The following tables summarize the optimized synthesis procedures for specific this compound derivatives:

Table 1: Microwave-Assisted Synthesis of 8-Arylmethyl-9H-purin-6-amines nih.govnih.gov

| Starting Materials | Reagents | Conditions | Product | Yield |

| Pyrimidine-4,5,6-triamine, 2-(benzo[d] nih.govvulcanchem.comdioxol-5-yl)acetic acid | P(OPh)₃, Pyridine | Microwave, 220°C, 15 min | 8-(benzo[d] nih.govvulcanchem.comdioxol-5-ylmethyl)-9H-purin-6-amine | 87% |

| Pyrimidine derivative, Carboxylic acid | P(OPh)₃, NaOH, Anhydrous pyridine | Microwave, 220°C, 75 min | 8-Purine derivative | 74% |

Table 2: Synthesis of 2,6-Dichloro-8-methyl-9H-purine Hydrochloride vulcanchem.com

| Starting Material | Reagents | Key Steps | Product | Yield |

| 2,6-Dichloropurine | Alkylating agent, POCl₃, HCl | 1. Methylation at C82. Chlorination at C2 & C63. Salt Formation | 2,6-dichloro-8-methyl-9H-purine;hydrochloride | 87% |

Table 3: Derivatization of this compound Analogs vulcanchem.comvulcanchem.com

| Starting Material | Reaction Type | Reagents/Catalysts | Product Type |

| 2,6-Dichloro-8-methyl-9H-purine | Nucleophilic Substitution | Amines, Alcohols | 2,6-Disubstituted-8-methyl-9H-purines |

| Halogenated this compound | Suzuki-Miyaura Cross-Coupling | Aryl/Heteroaryl boronic acids, Palladium catalyst | 8-Aryl/Heteroaryl-substituted-9H-purines |

| 8-Methyl-9-phenyl-9H-purine | Electrophilic Aromatic Substitution | Halogenating agents (e.g., Bromine) | 2,6-Dihalo-8-methyl-9-phenyl-9H-purines |

| 8-Methyl-9-phenyl-9H-purine | Condensation | Aldehydes (e.g., Benzaldehyde), Acid/Base catalyst | Substituted 8-Methyl-9-phenyl-9H-purine derivatives |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 8 Methyl 9h Purine Analogues

Impact of 8-Methylation on Biological Activity and Target Interaction

The introduction of a methyl group at the 8-position of the 9H-purine core can significantly influence the molecule's biological activity and its interaction with target biomolecules. This modification can alter the compound's electronic properties, steric profile, and conformational flexibility, thereby affecting its binding affinity and efficacy.

One notable example is in the context of 2-5A (5'-O-triphosphoryladenylyl(2'→5')adenylyl(2'→5')adenosine), an important mediator of the antiviral and antiproliferative effects of interferons. Studies on 8-methyladenosine-substituted analogues of 2-5A have demonstrated that the presence of an 8-methyladenosine (B1596262) residue can impact both the stability and the biological function of the molecule. Specifically, the substitution of an 8-methyladenosine residue at the 2'-terminal position of 2-5A analogues resulted in increased stability against digestion by snake venom phosphodiesterase nih.gov.

Furthermore, these 8-methylated analogues exhibited potent biological activity. The trimer analogues with 8-methyladenosine at the 2'-terminal position demonstrated the strongest binding affinity for the 2-5A dependent ribonuclease (RNase L) and were found to be several times more effective than 2-5A itself as inhibitors of translation nih.gov. This suggests that the 8-methyl group can enhance the interaction with the target enzyme, leading to improved biological outcomes. The methylation at the C8 position can also influence the conformation of the nucleoside, which in turn affects how the molecule fits into the binding site of its target.

Positional and Substituent Effects on Biological Potency and Selectivity

Systematic modifications at the 6, 8, and 9-positions of the purine (B94841) scaffold have yielded crucial insights into the structural requirements for various biological activities, including anticancer effects.

Research on 6,9-disubstituted purine analogues has shown that the introduction of specific moieties at these positions can lead to significant cytotoxic activity against various cancer cell lines. For instance, a series of 6,9-disubstituted purine analogs featuring a 4-substituted piperazine (B1678402) at the C-6 position and a 4-substituted benzyl (B1604629) group at the N-9 position were synthesized and evaluated for their in vitro anticancer activity. Several of these compounds displayed promising cytotoxic activities in the micromolar to nanomolar range against liver, colon, and breast cancer cell lines researchgate.net.

The steric and electronic properties of substituents on the 8-Methyl-9H-purine framework are pivotal in determining the biological activity. The size, shape, and electronic nature of these substituents can either facilitate or hinder the interaction with the target protein.

3D-QSAR (Quantitative Structure-Activity Relationship) models for 2,6,9-trisubstituted purine derivatives have indicated that steric properties have a more significant contribution to cytotoxicity than electronic properties nih.govsemanticscholar.org. These models have suggested that bulky systems at certain positions, such as C-2, are not favorable for cytotoxic activity, indicating that steric hindrance can negatively impact the compound's ability to bind effectively to its target nih.govsemanticscholar.org. Conversely, the presence of an arylpiperazinyl system at the C-6 position was found to be beneficial for cytotoxic activity nih.govsemanticscholar.org.

The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, also play a crucial role. For example, in a series of 6-substituted purine derivatives, the substitution of electron-withdrawing groups on a benzhydryl moiety attached to the 6-position increased the inotropic potency of the compounds nih.gov. This indicates that modulating the electronic landscape of the molecule can fine-tune its activity.

The specific chemical groups introduced as substituents can confer unique properties to the this compound analogues, leading to distinct biological profiles.

Similarly, for the chloro-phenyl substitution, while not directly on an this compound, 6,9-disubstituted purine analogues with a 6-(4-(3,4-dichlorophenyl)piperazine) moiety displayed significant cytotoxic activity against hepatocellular carcinoma cells researchgate.net. This highlights the potential of incorporating chloro-phenyl groups to enhance anticancer efficacy.

The isopropyl group has also been shown to be a valuable substituent in modulating the activity and selectivity of purine derivatives. In a study of 2,7,9-trisubstituted purin-8-ones, an isopropyl group at the 7-position was found to substantially increase the selectivity toward FLT3 kinase imtm.cz. While this is not at the 8-position, it demonstrates the impact an isopropyl group can have on directing the activity of the purine scaffold. A search in chemical databases reveals the existence of compounds like 6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine, which is known as an inhibitor of CDK2, further indicating the utility of the isopropyl group in designing kinase inhibitors nih.gov.

| Substituent | Position | Observed Effect on Purine Analogues |

| 4-Substituted Piperazine | C-6 | Promising cytotoxic activities in cancer cells researchgate.net. |

| 4-Substituted Benzyl | N-9 | Contributes to cytotoxic activity in 6,9-disubstituted purines researchgate.net. |

| Phenyl | C-8 | Can serve as a scaffold for developing compounds with improved anticancer properties tubitak.gov.tr. |

| Electron-withdrawing groups | On a C-6 substituent | Increased potency in certain biological activities nih.gov. |

| Isopropyl | 7-position | Increased selectivity for FLT3 kinase imtm.cz. |

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Chiral centers in the substituents of this compound analogues can lead to enantiomers or diastereomers with potentially different pharmacological profiles.

The differential biological activity of enantiomers is a well-established principle in pharmacology. Different enantiomers of a chiral molecule often exhibit distinct interactions with chiral biological targets such as receptors and enzymes. This can result in one enantiomer being significantly more potent, having a different mode of action, or exhibiting a better safety profile than its counterpart.

In the context of purine analogues, the synthesis of enantiomerically pure compounds is a key strategy in drug development. For instance, studies on optically pure aryl-substituted purines have been conducted to evaluate the influence of stereochemistry on their antiproliferative activity nih.gov. The use of enzymatic catalysis, such as with halohydrin dehalogenases, has enabled the synthesis of enantioenriched building blocks that can be incorporated into purine scaffolds nih.gov. While specific studies on the enantiomers of this compound derivatives were not identified in the provided search results, the general principles of stereoselectivity in drug action are highly relevant. The evaluation of individual enantiomers of chiral this compound analogues would be a crucial step in optimizing their therapeutic potential and understanding their interaction with biological targets at a molecular level.

Rational Design Principles for Novel Analogues

The rational design of novel analogues based on the this compound scaffold is a cornerstone of medicinal chemistry, aiming to optimize therapeutic efficacy and pharmacokinetic properties. ufrj.br This process involves a deep understanding of the interactions between the ligand and its biological target, allowing for purposeful modifications to the lead compound. ufrj.br Key strategies employed in this endeavor include bioisosterism, molecular hybridization, and specific substitutions to enhance potency and selectivity.

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical, chemical, and electronic properties. ufrj.br The goal is to create a new molecule that retains the desired biological activity, potentially with improved characteristics such as enhanced potency, greater selectivity, decreased toxicity, or a more favorable metabolic profile. ufrj.br For purine analogues, this can involve substitutions at various positions. For example, replacing a hydrogen atom with a fluorine atom or a hydroxyl group with an amino group can significantly alter the molecule's properties while maintaining its ability to interact with the target receptor. u-tokyo.ac.jp In the context of 8-substituted purines, analogues with electronegative groups at the 8-position have shown effectiveness as inactivators of certain enzymes. u-tokyo.ac.jp

Molecular hybridization involves combining structural features from two or more different pharmacophores into a single molecule. This approach aims to create a hybrid compound with a multi-target profile or improved affinity and efficacy for a single target. For instance, the 9-cinnamyl-9H-purine skeleton was developed by combining the cinnamyl moieties found in natural products like resveratrol (B1683913) and curcumin (B1669340) with the purine scaffold. nih.gov This design strategy seeks to leverage the biological activities associated with each component while potentially avoiding undesirable properties. nih.gov

Enhancing the potency and selectivity of this compound analogues is a primary objective of SAR studies. This is typically achieved through systematic modification of the purine core and its substituents.

Key strategies include:

Substitution at the 6-position: The introduction of bulky groups, such as a phenylthio group, at the 6-position of the purine ring has been shown to enhance the inhibitory effect on specific receptors like HER2. nih.gov

Halogenation: The addition of halogen atoms, particularly on substituent groups, can increase anti-proliferative activity against various cancer cell lines. nih.gov

Introduction of Specific Moieties: Incorporating moieties like adamantane (B196018) has been found to significantly boost the anti-cancer activity of purine derivatives. nih.gov

Scaffold Variation: Designing novel scaffolds, such as 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives, has led to the identification of potent and selective mTOR kinase inhibitors. nih.gov These inhibitors demonstrate improved antitumor activity by targeting both mTORC1 and mTORC2 complexes. nih.gov

A study on 6,8,9-trisubstituted purine analogues demonstrated that modifications at these positions could yield compounds with significant anti-cancer activity, highlighting the importance of multi-positional derivatization in tuning the biological profile. nih.gov

The incorporation of a cyclopropyl (B3062369) ring into drug candidates is an increasingly popular strategy in medicinal chemistry to address various challenges encountered during drug discovery. acs.org The unique structural and electronic properties of the cyclopropyl group—including its rigid, three-dimensional nature and enhanced π-character of its C-C bonds—can confer significant advantages. acs.orgresearchgate.net

When attached to the purine scaffold, such as in 6-Chloro-8-cyclopropyl-9H-purine, the cyclopropyl moiety can introduce conformational constraints. These constraints can alter the electronic properties of the purine ring system, which in turn influences the biological activity of its derivatives. The high C-H bond dissociation energy of the cyclopropyl ring often results in reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to improved metabolic stability. hyphadiscovery.com

| Advantage of Cyclopropyl Inclusion | Pharmacological Impact | Reference |

|---|---|---|

| Enhancing Potency | Contributes to a more favorable, entropically-driven binding to the target receptor. | nih.govacs.org |

| Improving Metabolic Stability | Reduces susceptibility to oxidative metabolism by CYP enzymes due to high C-H bond energy. | acs.orghyphadiscovery.com |

| Reducing Off-Target Effects | The conformational rigidity can improve selectivity for the intended biological target. | acs.orgresearchgate.net |

| Modulating Physicochemical Properties | Can alter the drug's pKa, potentially reducing its P-glycoprotein efflux ratio. | nih.govacs.org |

Hydrogen-Bonding Interactions and Conformational Dynamics

Hydrogen bonding is a critical noncovalent interaction that governs the structure and function of nucleic acids and the binding of ligands to biological targets. nih.gov The hydrogen-bonding patterns of purine nucleobases can be significantly influenced by substitutions, particularly at the 8-position, leading to altered conformational dynamics and the potential for alternative base-pairing geometries. nih.gov

Modification of the C8 position of the purine ring is a key strategy for extending the hydrogen-bonding capabilities of the nucleobase. nih.govacs.org This derivatization can lead to changes in the number and pattern of intermolecular H-bonds, which are primary determinants of the stability of hydrogen-bonded complexes. nih.govnih.gov

For example, the introduction of an amino group at the 8-position to form 8-aminoadenine (8-NH2A) allows for the formation of additional hydrogen bonds. acs.org Similarly, an 8-oxo substitution provides new hydrogen bond donors and acceptors. A combined experimental and computational study using NMR spectroscopy and DFT calculations confirmed that the stabilization of H-bonded complexes between nucleobases is highly dependent on the number of hydrogen bonds and the alternation of donor and acceptor sites. nih.govacs.org However, substitution at position 8 does not appear to cause significant changes in the stability of standard Watson-Crick base pairs. nih.govacs.org

Beyond the canonical Watson-Crick base pairing, purines can engage in Hoogsteen pairing, a non-canonical geometry that facilitates many of the dynamic functions of nucleic acids. nih.govnih.gov In a Hoogsteen base pair, the purine base adopts a syn conformation relative to the sugar, utilizing its N7 atom as a hydrogen bond acceptor. wikipedia.org

Derivatization at the 8-position of purines can influence the propensity for forming Hoogsteen-like complexes. Studies have shown that 8-aminoadenine (8-NH2A) can stabilize T·A·T triplex structures by forming three additional hydrogen bonds with a thymine (B56734) molecule in a Hoogsteen-like geometry. nih.govacs.org NMR studies have also observed that thymine molecules preferentially form Hoogsteen-like complexes with adenine (B156593). acs.org The addition of an 8-amino group to adenine enhances the stability of this Hoogsteen complex. acs.org The formation of these alternative pairing geometries is crucial for the structural and functional versatility of DNA and can be exploited in the design of analogues that target specific nucleic acid structures or protein-DNA interfaces. nih.gov

| Pairing Geometry | Key Features | Relevance to 8-Substituted Purines |

|---|---|---|

| Watson-Crick | Canonical base pairing in DNA duplex; purine in anti conformation. Enables static functions like storing genetic information. | Stabilization of Watson-Crick pairs is not significantly altered by 8-position substitution. nih.govacs.org |

| Hoogsteen | Non-canonical pairing; purine in syn conformation. Facilitates dynamic functions of nucleic acids. | Derivatives like 8-aminoadenine can form stable Hoogsteen-like complexes with partners like thymine. nih.govacs.org |

Biological Activities and Molecular Mechanisms of Action of 8 Methyl 9h Purine Analogues

Anti-Cancer and Anti-Proliferative Activities

8-Methyl-9H-purine analogues have emerged as a promising class of compounds in cancer research due to their ability to inhibit cancer cell growth and induce cell death through various mechanisms.

Certain this compound derivatives have shown the ability to induce apoptosis, or programmed cell death, in leukemia cell lines. Studies on Jurkat cells, a human T-cell leukemia line, have demonstrated that specific analogues can trigger this process. researchgate.netresearchgate.netrsc.org For instance, a library of 6,8,9-poly-substituted purines was synthesized and tested against Jurkat and K562 (chronic erythroleukemia) cells. researchgate.net Compounds with a benzyloxy group at the C6 position exhibited notable antiproliferative activity in Jurkat cells. researchgate.net Further analysis confirmed that these active purine (B94841) analogues induce cell death by apoptosis, as evidenced by an increase in the sub-G1 cell population, which is indicative of DNA fragmentation. rsc.org One of the most active compounds, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was identified as a potent inducer of apoptosis in these cells. researchgate.net The mechanism of action for some of these compounds is linked to the inhibition of specific kinases involved in apoptotic pathways. researchgate.net

The selective CDK1 inhibitor, CGP74514A, which is a 2-aminopurine (B61359) derivative, has been shown to induce apoptosis in multiple human leukemia cell lines, including Jurkat, U937, HL-60, and others. nih.gov This induction of apoptosis is associated with mitochondrial damage and the activation of caspases. nih.gov Similarly, camalexin, an indole (B1671886) phytoalexin, has been reported to induce apoptosis in Jurkat cells by increasing reactive oxygen species and activating both caspase-8 and caspase-9. genscript.com

| Compound Type | Cell Line | Observed Effect |

|---|---|---|

| 6,8,9-poly-substituted purines | Jurkat, K562 | Induction of apoptosis, particularly in Jurkat cells. researchgate.netrsc.org |

| 6-alkoxy purines | Jurkat | Cell type-selective apoptosis induction. researchgate.net |

| CGP74514A (CDK1 inhibitor) | U937, HL-60, KG-1, CCRF-CEM, Raji, THP | Induction of apoptosis and mitochondrial damage. nih.gov |

| Camalexin | Jurkat | Apoptosis induction via ROS and caspase activation. genscript.com |

Analogues of this compound have demonstrated significant inhibitory effects on the growth of various cancer cell lines. For instance, the purine-based Hsp90 inhibitor BIIB021 has shown promising anticancer activity. mdpi.com A derivative of this class, compound 14 , exhibited potent anticancer activity against MCF-7 (breast cancer), SK-BR-3 (breast cancer), and HCT-116 (colon cancer) cell lines. mdpi.com

Furthermore, a novel purine analogue, VS-5584, which is a PI3K/mTOR kinase inhibitor, has been developed and shows favorable pharmaceutical properties for cancer treatment. aacrjournals.org In the realm of lung cancer, a compound, 61 , derived from the optimization of an N-9 (H), C-2 (aniline group), and C-8 (aniline group) purine backbone, demonstrated good inhibitory activity against A549 (lung adenocarcinoma), NCI-H460 (large cell lung cancer), and H1975 (non-small cell lung cancer) cells. nih.gov This compound also induced late apoptosis in A549 cells in a concentration-dependent manner. nih.gov

A series of 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl purine nucleobase analogs were synthesized and tested for their anticancer activity. jpionline.org Several of these compounds displayed IC50 values under 10 μM and were further evaluated in liver cancer cell lines. jpionline.org

| Compound/Analogue | Target Cell Lines | Key Findings |

|---|---|---|

| Compound 14 (BIIB021 analogue) | MCF-7, SK-BR-3, HCT-116 | Promising anticancer activity. mdpi.com |

| VS-5584 (PI3K/mTOR inhibitor) | Various cancer cells | Favorable pharmaceutical properties for cancer treatment. aacrjournals.org |

| Compound 61 (Optimized purine backbone) | A549, NCI-H460, H1975 | Good inhibitory activity and induction of apoptosis in A549 cells. nih.gov |

| 6-substituted piperazine/phenyl-9-cyclopentyl purine nucleobase analogs | Liver cancer cell lines | Several compounds with IC50 values under 10 μM. jpionline.org |

A significant mechanism through which this compound analogues exert their anti-cancer effects is by modulating protein kinase networks, including the inhibition of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). vulcanchem.comoncotarget.comnih.gov Purine derivatives are recognized as kinase inhibitors due to their structural similarity to ATP. vulcanchem.com

Several studies have focused on developing 9H-purine derivatives as EGFR inhibitors. lut.firesearchgate.net For instance, N8-phenyl-9H-purine-2,8-diamine derivatives have been identified as a new class of reversible kinase inhibitors that can target both EGFR-activating and resistance mutations. acs.org Structure-activity relationship (SAR) studies on SKLB compounds, based on the N8-phenyl-9H-purine-2,8-diamine scaffold, revealed that substitutions at the N-9 position of the purine ring with hydrophobic groups can enhance the compound's potency. nih.gov Specifically, introducing an isopropyl or cyclopropyl (B3062369) group at the 9-position of the purine significantly increased inhibitory activity against the EGFR L858R/T790M mutant. oncotarget.comnih.gov

Furthermore, 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine compounds have been synthesized and evaluated as new EGFR inhibitors. tandfonline.comacs.org Additionally, 9-heterocyclyl substituted 9H-purine derivatives have been developed and show inhibitory activity against EGFR. nih.govmdpi.com The compound 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (9e ) was found to be a highly potent kinase inhibitor against both EGFR-activating and resistance mutations with good selectivity. acs.org

| Compound Series/Derivative | Target | Key Findings |

|---|---|---|

| N8-phenyl-9H-purine-2,8-diamines | EGFR (activating and resistance mutations) | Reversible kinase inhibitors. nih.govacs.org |

| SKLB compounds (N-9 substituted) | EGFR L858R/T790M | Hydrophobic groups at N-9 enhance potency. oncotarget.comnih.gov |

| 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purines | EGFR | Evaluated as new EGFR inhibitors. tandfonline.comacs.org |

| 9-heterocyclyl substituted 9H-purines | EGFR | Show inhibitory activity. nih.govmdpi.com |

| Compound 9e | EGFR (activating and resistance mutations) | Highly potent and selective inhibitor. acs.org |

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in the stability and function of numerous oncoproteins. mdpi.comtandfonline.comconicet.gov.ar Inhibition of Hsp90 is a promising strategy for cancer therapy. mdpi.comtandfonline.com Purine-based compounds have been developed as potent Hsp90 inhibitors. mdpi.comresearchgate.net

The purine-scaffold Hsp90 inhibitor series, known as the PU-class, has demonstrated potency and selectivity against Hsp90 in both in vitro and in vivo cancer models. acs.org BIIB021 is a fully synthetic, purine-based Hsp90 inhibitor that has entered clinical trials and binds to Hsp90 with high affinity, leading to tumor growth inhibition. mdpi.commdpi.com Other purine-based Hsp90 inhibitors that have been investigated include PU-H71 and MPC-3100. researchgate.net The design of these inhibitors often involves targeting the ATP-binding pocket of Hsp90. spandidos-publications.com

A series of N7/N9-substituted purines have been designed to understand their binding modes within the ATP binding site of Hsp90. mdpi.com Research has also led to the identification of water-soluble purine-scaffold inhibitors of Hsp90 with nanomolar potency in cellular and animal cancer models. acs.org

Purine analogues can exert their anti-tumor effects by interfering with DNA and RNA synthesis. core.ac.uk As structural mimics of natural purine nucleosides, they can be incorporated into nucleic acids, thereby inhibiting the replication of cancer cells. core.ac.uk

Some purine derivatives act as inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair. vulcanchem.com Inhibition of this enzyme leads to DNA strand breaks and subsequently triggers apoptosis in rapidly dividing cancer cells. vulcanchem.com For example, 2,6-dichloro-8-methyl-9H-purine hydrochloride exhibits topoisomerase II inhibition. vulcanchem.com

Furthermore, studies on selenotetrazole analogues of purine have shown that these compounds can drastically decrease DNA production and exhibit anti-tumor influence on cancerous cell strains. jpionline.org One particular analogue, 9-benzyl-1H-tetrazole-9H-purine, was identified as a potent agent. jpionline.org

Anti-Inflammatory and Immunomodulatory Effects

In addition to their anti-cancer properties, this compound analogues have demonstrated anti-inflammatory and immunomodulatory activities. Inflammation is a critical component of many diseases, and modulating the immune response is a key therapeutic strategy. nih.gov

A novel 9-cinnamyl-9H-purine analogue was developed as an inhibitor of the TLR4/MyD88/NF-κB signaling pathway, which is crucial in the inflammatory response. nih.gov This compound showed anti-inflammatory potential by inhibiting the production of nitric oxide (NO) in LPS-stimulated macrophages. nih.gov In an atopic dermatitis mouse model, a derivative of this series reduced ear edema and inflammation. nih.gov

Another study investigated a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones and found them to have anti-inflammatory activity in a rat model of adjuvant-induced arthritis. nih.gov The mechanism of action for one of the potent derivatives was linked to the inhibition of cyclooxygenase. nih.gov

Furthermore, certain purine analogues bearing a nitrate (B79036) ester group have been tested for their effects on the inflammatory response in human THP-1 macrophages. researchgate.net One compound, MK128, was able to abolish ATP or H2O2-induced IL-1β production, a key pro-inflammatory cytokine. researchgate.net This anti-inflammatory effect was associated with the release of nitric oxide. researchgate.net 8-Methylguanine (B1496458) has also been reported to have immunomodulatory effects. ontosight.ai

Inhibition of TLR4/MyD88/NF-κB Signaling Pathway

While direct studies specifically detailing the inhibitory effects of this compound on the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway are not extensively available in the reviewed literature, research on analogous purine structures provides significant insights into their potential anti-inflammatory mechanisms. The activation of the TLR4/MyD88/NF-κB pathway is a critical step in the inflammatory response, leading to the production of various pro-inflammatory mediators. ontosight.ai

Analogues such as 9-cinnamyl-9H-purine derivatives have been shown to effectively inhibit this pathway. For instance, the compound designated as 5e has been demonstrated to disrupt the interaction between TLR4 and MyD88, which is a crucial upstream event in the NF-κB signaling cascade. ontosight.ai This disruption prevents the subsequent activation of NF-κB, a key transcription factor for numerous pro-inflammatory genes. ontosight.ai The inhibition of the MyD88/NF-κB signaling pathway is considered a promising strategy for the development of therapeutic agents against a variety of inflammatory diseases. ontosight.ai Although these findings are for a related purine analogue, they suggest that the purine scaffold is a viable backbone for the design of inhibitors targeting this key inflammatory pathway.

Reduction of Pro-Inflammatory Molecules (e.g., NO, IL-1, IL-6, TNFα)

The inhibition of the NF-κB signaling pathway by purine analogues leads to a downstream reduction in the production of several key pro-inflammatory molecules. ontosight.ai Macrophages, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators such as nitric oxide (NO), interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα). ontosight.airesearchgate.net

Studies on 9-cinnamyl-9H-purine analogues have demonstrated their potent anti-inflammatory effects through the significant reduction of these molecules. For example, compound 5e was found to be a more effective inhibitor of NO production in LPS-stimulated macrophages than resveratrol (B1683913), with an IC₅₀ of 6.4 µM compared to 26.4 µM for resveratrol. ontosight.ai Furthermore, this compound also effectively lowered the levels of the pro-inflammatory cytokines IL-6, TNF-α, and IL-1β. ontosight.ai Another study on novel purine analogues, MK118 and MK196, also showed inhibition of the release of inflammatory proteins such as IL-1β in human aortic smooth muscle cells. mdpi.com These findings highlight the potential of the purine structure, including this compound analogues, to mitigate inflammatory responses by suppressing the production of key inflammatory mediators.

Suppression of COX-2 and iNOS Expression

The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also regulated by the NF-κB signaling pathway. ontosight.ai Consequently, inhibitors of this pathway are expected to suppress the expression of these pro-inflammatory enzymes.

Research on 9-cinnamyl-9H-purine analogues has confirmed this mechanism. The compound 5e was shown to decrease the protein levels of both iNOS and COX-2 in LPS-stimulated macrophage cells. ontosight.ai This suppression of iNOS and COX-2 is a direct consequence of the inhibition of the TLR4/MyD88/NF-κB pathway. ontosight.ai The ability to downregulate these enzymes is a significant aspect of the anti-inflammatory profile of these purine analogues, as iNOS is responsible for the production of large amounts of NO, and COX-2 is a key enzyme in the synthesis of prostaglandins, both of which are important mediators of inflammation. smolecule.com

General Immunomodulatory Applications

Beyond the specific anti-inflammatory mechanisms detailed above, this compound analogues have been noted for their broader immunomodulatory effects. 8-Methylguanine, a derivative of this compound, has been shown to modulate the immune response, suggesting potential applications in the treatment of autoimmune diseases and immunodeficiency disorders. ontosight.ai The purine scaffold is a versatile structure that can be modified to interact with various biological targets within the immune system. acs.org For instance, certain purine derivatives are being explored for their immunosuppressive properties. myskinrecipes.comgoogle.com The development of purine analogues as inhibitors of ectonucleotidases like CD39 and CD73 is another area of interest for cancer immunotherapy, as these enzymes play a role in immunosuppressive adenosine (B11128) production. researchgate.net

Anti-Infective Properties

Analogues of this compound have demonstrated a range of anti-infective properties, including activity against parasites, bacteria, and viruses.

The emergence of drug-resistant strains of Plasmodium, the parasite that causes malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. anr.fr Purine metabolism is a key area of vulnerability for the parasite, which cannot synthesize purines de novo and relies on a salvage pathway. researchgate.netnih.gov

Several studies have highlighted the potential of purine analogues as antimalarial drugs. anr.frmesamalaria.org A novel class of acyclonucleoside phosphonates (ANPs), with a purine analogue as the lead compound, has shown strong antiplasmodial activity both in vitro and in vivo. anr.frmesamalaria.org This class of compounds is also active against the sexual stages of the parasite, which could help in stopping the transmission of malaria. anr.frmesamalaria.org An in silico docking study of 9-alkyl purine derivatives suggested that these compounds could target the P. falciparum hypoxanthine-guanine phosphoribosyltransferase (HGPRT) enzyme, which is crucial for the parasite's purine salvage pathway. researchgate.net A collection of 81 purine derivatives was evaluated for their activity against P. falciparum and Trypanosoma cruzi, identifying novel purine-based chemotypes for further development. nih.gov

Analogues of this compound have also been investigated for their broader antimicrobial and antiviral activities. Halogenated purines, such as 6-chloro-8-(chloromethyl)-9-methyl-9H-purine, are known to exhibit antiviral properties, particularly against RNA viruses. smolecule.com The introduction of a chloro substituent in benzyl-substituted purines has been shown to significantly increase antiviral activity against rhinovirus type 1B. Furthermore, some 9-β-D-arabinofuranosyl-purine derivatives have demonstrated potent activity against the varicella-zoster virus (VZV). google.com

In terms of antibacterial and antifungal activity, N⁶-hydroxyagelasine D, an analogue of 9-methyl-9H-purine, has displayed profound antimicrobial activities against several pathogenic bacteria and protozoa, and it also inhibits bacterial biofilm formation. researchgate.net The versatile structure of the purine ring allows for various modifications, leading to compounds with a wide range of biological activities, including potential as antibacterial and antifungal agents. mdpi.comontosight.aiontosight.ai

Interactive Data Tables

Table 1: Biological Activities of this compound Analogues

| Compound/Analogue Class | Biological Activity | Mechanism of Action | Reference(s) |

| 9-Cinnamyl-9H-purine derivatives | Anti-inflammatory | Inhibition of TLR4/MyD88/NF-κB pathway, reduction of NO, IL-1, IL-6, TNFα, suppression of COX-2 and iNOS | ontosight.ai |

| 8-Methylguanine | Immunomodulatory | Modulation of immune response | ontosight.ai |

| 6-Chloro-8-(chloromethyl)-9-methyl-9H-purine | Antiviral | Inhibition of viral replication (RNA viruses) | smolecule.com |

| 9-Alkyl purine derivatives | Anti-malarial | Potential inhibition of P. falciparum HGPRT | researchgate.net |

| N⁶-Hydroxyagelasine D | Antimicrobial | Inhibition of bacterial and protozoal growth, biofilm formation | researchgate.net |

| Benzyl-substituted purines | Antiviral | Inhibition of rhinovirus replication |

Metabolic and Other Biological Activities

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Anti-Diabetic Effects

Analogues of this compound have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). nih.gov By inhibiting DPP-4, these compounds can increase the circulating levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes mellitus (T2DM). nih.govdovepress.com

A novel 8-purine derivative was developed and demonstrated potent and selective inhibition of DPP-4. nih.gov In vitro studies confirmed that this compound inhibited DPP-4 activity in a concentration-dependent manner. nih.gov Further in vivo studies using Zücker diabetic fatty (ZDF) rats, a model for T2DM, showed that oral administration of this purine derivative led to significant reductions in fasting hyperglycemia and glycated hemoglobin (HbA1c) levels. nih.govdovepress.com Specifically, the compound achieved a 24% reduction in fasting hyperglycemia and a 14% decrease in sustained HbA1c. researchgate.net The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by half, was determined to be 4.92 µM for this compound, comparable to the reference drug vildagliptin (B1682220) (IC50 of 3.21 µM). nih.govresearchgate.net

The design of these inhibitors often involves molecular hybridization and simplification strategies. For instance, the replacement of an aminomethylpyrimidine group with an 8-arylmethyl-9H-purin-6-amine structure has been shown to maintain key interactions with the DPP-4 active site. dovepress.comresearchgate.net Theoretical studies have also suggested that these purine-based compounds possess good oral availability and a favorable pharmacokinetic profile with no apparent toxicity. dovepress.com

Table 1: In Vitro and In Vivo Activity of an 8-Purine Derivative DPP-4 Inhibitor

| Parameter | Result | Reference |

|---|---|---|

| In Vitro DPP-4 Inhibition (IC50) | ||

| 8-Purine Derivative | 4.92 µM | nih.govresearchgate.net |

| Vildagliptin (Reference) | 3.21 µM | nih.govresearchgate.net |